molecular formula C8H16ClNO2 B1587159 Ethyl 1-aminocyclopentanecarboxylate hydrochloride CAS No. 22649-37-2

Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Cat. No. B1587159
CAS RN: 22649-37-2
M. Wt: 193.67 g/mol
InChI Key: ADFASIQRQWKXSJ-UHFFFAOYSA-N
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Patent
US07951787B2

Procedure details

This was synthesised according to Standard Procedure 1, using 1-amino-1-cyclopentanecarboxylic acid (5.0 g, 38.6 mmol) with thionyl chloride (5.72 mL, 58 mmol) and anhydrous ethanol (29 mL). The product was isolated as a white solid (6.98 g, yield 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.72 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:12])=O.[CH2:14](O)[CH3:15]>>[ClH:12].[CH2:14]([O:8][C:7]([C:2]1([NH2:1])[CH2:6][CH2:5][CH2:4][CH2:3]1)=[O:9])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1(CCCC1)C(=O)O
Step Two
Name
Quantity
5.72 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was synthesised

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(=O)C1(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.